molecular formula C10H11Cl2N B1399302 3-(2,3-Dichlorophenyl)pyrrolidine CAS No. 1260771-31-0

3-(2,3-Dichlorophenyl)pyrrolidine

Cat. No. B1399302
CAS RN: 1260771-31-0
M. Wt: 216.1 g/mol
InChI Key: KKGNZEVIDMVXEE-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Additionally, a synergistic combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

The molecular formula of 3-(2,3-Dichlorophenyl)pyrrolidine is C10H11Cl2N . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-(2,3-Dichlorophenyl)pyrrolidine,” but unfortunately, the available information does not provide detailed applications for this compound. The sources mostly discuss its availability for purchase and mention its potential in various research fields such as pharmaceuticals and materials science, but do not provide specific details on unique applications .

Safety And Hazards

While specific safety and hazard information for 3-(2,3-Dichlorophenyl)pyrrolidine was not found, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrrolidine derivatives, including 3-(2,3-Dichlorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-(2,3-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNZEVIDMVXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720383
Record name 3-(2,3-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenyl)pyrrolidine

CAS RN

1260771-31-0
Record name 3-(2,3-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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